![molecular formula C13H9Cl2N3O2S B2561032 N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide CAS No. 350795-20-9](/img/structure/B2561032.png)
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative of the anti-tuberculosis drug isoniazid and is synthesized through a multi-step process involving the reaction of thiosemicarbazide with 3,4-dichlorobenzaldehyde followed by cyclization with ethyl acetoacetate.
Wirkmechanismus
The mechanism of action of DCTA is not fully understood, but it is believed to be similar to that of isoniazid and other anti-tuberculosis drugs. These drugs inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit potent anti-tuberculosis activity in vitro, with minimum inhibitory concentrations (MICs) in the low micromolar range. It has also been shown to exhibit moderate cytotoxicity against several cancer cell lines, including breast cancer and lung cancer. However, its effects on normal cells and tissues have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCTA is its potent anti-tuberculosis activity, which makes it a valuable tool for studying the mechanism of action of isoniazid and its derivatives. It is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, its cytotoxicity and potential side effects on normal cells and tissues may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DCTA. One area of interest is the development of new anti-tuberculosis drugs based on the structure of DCTA. Another area of interest is the synthesis of metal complexes using DCTA as a precursor, with potential applications in catalysis and other fields. Finally, further studies are needed to elucidate the mechanism of action of DCTA and its potential effects on normal cells and tissues.
Synthesemethoden
The synthesis of DCTA involves several steps, starting with the reaction of thiosemicarbazide with 3,4-dichlorobenzaldehyde to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to yield the final product, DCTA. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DCTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DCTA has been shown to exhibit potent anti-tuberculosis activity and has been proposed as a potential lead compound for the development of new anti-tuberculosis drugs. In biochemistry, DCTA has been used as a tool to study the mechanism of action of isoniazid and its derivatives, which are widely used in the treatment of tuberculosis. In materials science, DCTA has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and other fields.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-10-4-3-8(6-11(10)15)17-12(19)13(20)18-16-7-9-2-1-5-21-9/h1-7H,(H,17,19)(H,18,20)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDBTMARSAFJAX-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide | |
CAS RN |
350795-20-9 | |
Record name | N-(3,4-DICHLOROPHENYL)-2-OXO-2-(2-(2-THIENYLMETHYLENE)HYDRAZINO)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.